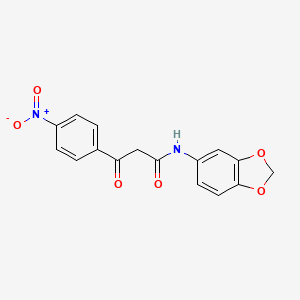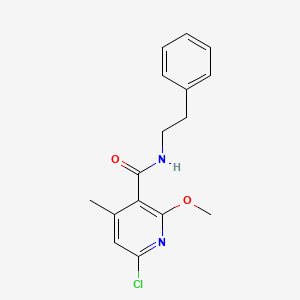![molecular formula C18H27NO B5526851 4-[2,6-Bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol](/img/structure/B5526851.png)
4-[2,6-Bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,6-Bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol is an organic compound with a complex structure that includes multiple double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Prop-2-enyl Groups: This step involves the alkylation of the tetrahydropyridine ring with prop-2-enyl groups.
Formation of the Hepta-1,6-dien-4-ol Moiety: This involves the addition of the hepta-1,6-dien-4-ol structure to the tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction from laboratory to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,6-Bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The prop-2-enyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
4-[2,6-Bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2,6-Bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds in its structure allow it to participate in various biochemical reactions. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Allyl-1,6-heptadien-4-ol: Shares a similar hepta-1,6-dien-4-ol structure but lacks the tetrahydropyridine ring.
4-Allyl-2,6-dimethoxyphenol: Contains allyl groups and a phenolic structure but differs in the presence of methoxy groups instead of the tetrahydropyridine ring.
Uniqueness
4-[2,6-Bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol is unique due to its combination of a tetrahydropyridine ring with multiple prop-2-enyl groups and a hepta-1,6-dien-4-ol moiety
Propiedades
IUPAC Name |
4-[2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-5-9-15-11-12-16(17(19-15)10-6-2)18(20,13-7-3)14-8-4/h5-8,12,15,17,19-20H,1-4,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGMJAPHVATPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=C(C(N1)CC=C)C(CC=C)(CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE](/img/structure/B5526771.png)
![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)
![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)
![2-{[4-(AMINOCARBONYL)ANILINO]CARBONYL}PHENYL ACETATE](/img/structure/B5526855.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)
